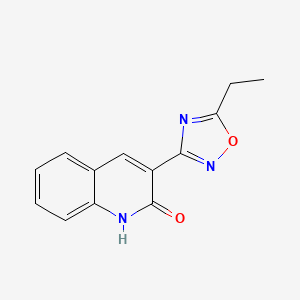
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core substituted with an oxadiazole ring
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate is then coupled with a quinoline derivative through various coupling reactions, such as Suzuki or Heck coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions using palladium catalysts. The choice of solvents, reagents, and reaction conditions would be optimized to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives
科学研究应用
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Material Science: As a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
作用机制
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and quinoline core can engage in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of biological targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
- 3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one
- 3-(5-ethyl-1,2,4-thiadiazol-3-yl)quinolin-2(1H)-one
Uniqueness
3-(5-ethyl-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one is unique due to the specific substitution pattern on the oxadiazole ring and the quinoline core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with biological targets and its reactivity profile can differ significantly from those of similar compounds, highlighting its potential as a versatile and valuable chemical entity.
属性
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-11-15-12(16-18-11)9-7-8-5-3-4-6-10(8)14-13(9)17/h3-7H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUWGZWEBXMTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
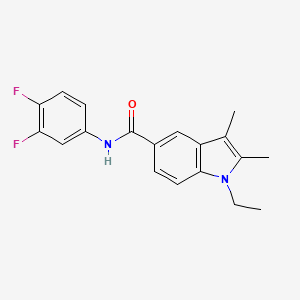
![N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B5737132.png)
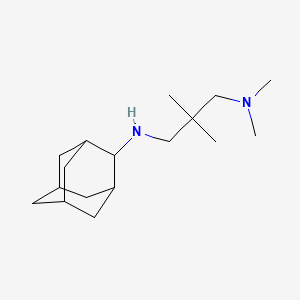
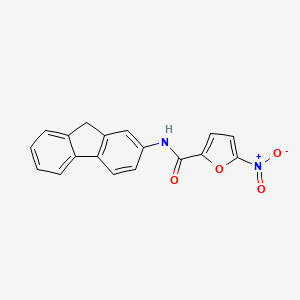
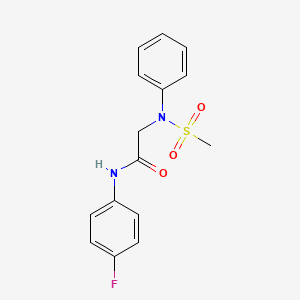
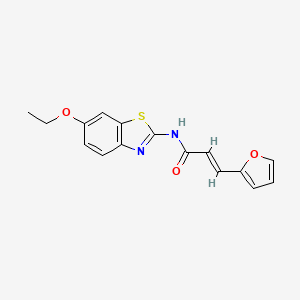
![N-[(2-methoxyphenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B5737160.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5737167.png)
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
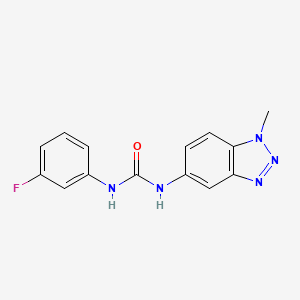
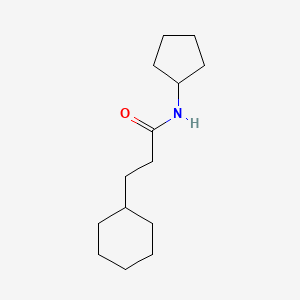
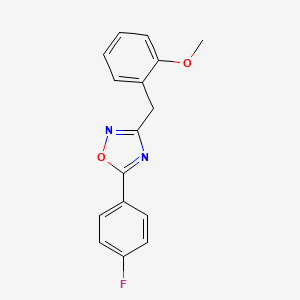
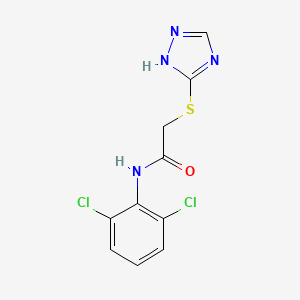
![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)
